![molecular formula C10H19NO2 B13169343 4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one](/img/structure/B13169343.png)
4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one
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Overview
Description
4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one is an organic compound with a unique structure that includes both an amino group and a hydroxyl group attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one typically involves the reaction of cyclohexanone with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and real-time monitoring can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1-Amino-2-methylpropan-2-yl)oxan-4-ol: Similar structure but with an oxan ring instead of a cyclohexanone ring.
2-Amino-2-methylpropan-1-ol: Lacks the cyclohexanone ring, simpler structure.
Uniqueness
4-(1-Amino-2-methylpropan-2-YL)-4-hydroxycyclohexan-1-one is unique due to the presence of both an amino group and a hydroxyl group on a cyclohexanone ring, which provides distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
4-(1-Amino-2-methylpropan-2-yl)-4-hydroxycyclohexan-1-one, also known by its CAS number 1534641-49-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
The molecular formula of this compound is C9H17NO2 with a molecular weight of approximately 171.24 g/mol. It features a cyclohexanone structure with an amino group and a hydroxyl group, which may contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C9H17NO2 |
Molecular Weight | 171.24 g/mol |
CAS Number | 1534641-49-0 |
LogP | 0.8455 |
TPSA | 63.32 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the hydroxyl group suggests potential for hydrogen bonding, which may facilitate interactions with protein targets.
Inhibition Studies
Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on enzymes involved in metabolic pathways. For instance, research has demonstrated that certain derivatives can inhibit tyrosinase, an enzyme critical in melanin synthesis, which has implications in dermatological applications and skin pigmentation disorders .
Case Studies and Research Findings
- Tyrosinase Inhibition :
-
Metal Chelation :
- The metal chelation capacity of related compounds was assessed using a mole ratio method, indicating a stoichiometry that supports complex formation with metal ions like Cu²⁺. This characteristic is crucial as it may influence the pharmacokinetics and bioavailability of the compound in biological systems .
-
Molecular Docking Studies :
- Computational analyses have been employed to predict the binding affinity of this compound to various targets. Molecular docking studies revealed potential interactions with active sites of enzymes such as tyrosinase, reinforcing the hypothesis regarding its inhibitory effects and guiding further synthesis efforts to optimize activity .
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropan-2-yl)-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C10H19NO2/c1-9(2,7-11)10(13)5-3-8(12)4-6-10/h13H,3-7,11H2,1-2H3 |
InChI Key |
YAYMREFCZLJRDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1(CCC(=O)CC1)O |
Origin of Product |
United States |
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